molecular formula C16H19NO4 B6011629 2-{[(2-hydroxyethyl)amino]methylene}-5-(4-methoxyphenyl)-1,3-cyclohexanedione

2-{[(2-hydroxyethyl)amino]methylene}-5-(4-methoxyphenyl)-1,3-cyclohexanedione

Cat. No. B6011629
M. Wt: 289.33 g/mol
InChI Key: GVDICTXXJZMHHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(2-hydroxyethyl)amino]methylene}-5-(4-methoxyphenyl)-1,3-cyclohexanedione, also known as HAMNO, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. HAMNO belongs to the family of cyclohexanedione derivatives and has been studied extensively for its biological and medicinal properties.

Mechanism of Action

The mechanism of action of 2-{[(2-hydroxyethyl)amino]methylene}-5-(4-methoxyphenyl)-1,3-cyclohexanedione is not fully understood. However, it has been suggested that the compound exerts its biological effects through the modulation of various signaling pathways and enzymes. 2-{[(2-hydroxyethyl)amino]methylene}-5-(4-methoxyphenyl)-1,3-cyclohexanedione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-{[(2-hydroxyethyl)amino]methylene}-5-(4-methoxyphenyl)-1,3-cyclohexanedione has been shown to possess a wide range of biochemical and physiological effects. It has been demonstrated to possess antioxidant activity and can scavenge free radicals. 2-{[(2-hydroxyethyl)amino]methylene}-5-(4-methoxyphenyl)-1,3-cyclohexanedione has also been shown to possess anti-inflammatory properties and can inhibit the production of inflammatory mediators. Additionally, 2-{[(2-hydroxyethyl)amino]methylene}-5-(4-methoxyphenyl)-1,3-cyclohexanedione has been shown to possess anticancer activity and can induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

2-{[(2-hydroxyethyl)amino]methylene}-5-(4-methoxyphenyl)-1,3-cyclohexanedione has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it possesses a wide range of biological activities, making it a versatile compound for use in various assays. However, 2-{[(2-hydroxyethyl)amino]methylene}-5-(4-methoxyphenyl)-1,3-cyclohexanedione also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for the study of 2-{[(2-hydroxyethyl)amino]methylene}-5-(4-methoxyphenyl)-1,3-cyclohexanedione. One area of interest is the development of 2-{[(2-hydroxyethyl)amino]methylene}-5-(4-methoxyphenyl)-1,3-cyclohexanedione-based fluorescent probes for the detection of metal ions. Additionally, further research is needed to fully elucidate the mechanism of action of 2-{[(2-hydroxyethyl)amino]methylene}-5-(4-methoxyphenyl)-1,3-cyclohexanedione and its potential applications in the treatment of various diseases. Finally, the development of more efficient synthesis methods for 2-{[(2-hydroxyethyl)amino]methylene}-5-(4-methoxyphenyl)-1,3-cyclohexanedione could facilitate its use in larger-scale experiments and applications.

Synthesis Methods

The synthesis of 2-{[(2-hydroxyethyl)amino]methylene}-5-(4-methoxyphenyl)-1,3-cyclohexanedione involves the condensation of 2-amino-1,3-cyclohexanedione and 4-methoxybenzaldehyde in the presence of ethanol and acetic acid. The reaction is carried out under reflux conditions for several hours to obtain the desired product. The purity of the product can be improved through recrystallization using a suitable solvent.

Scientific Research Applications

2-{[(2-hydroxyethyl)amino]methylene}-5-(4-methoxyphenyl)-1,3-cyclohexanedione has been extensively studied for its potential applications in the field of medicine and biology. It has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 2-{[(2-hydroxyethyl)amino]methylene}-5-(4-methoxyphenyl)-1,3-cyclohexanedione has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

3-hydroxy-2-(2-hydroxyethyliminomethyl)-5-(4-methoxyphenyl)cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-21-13-4-2-11(3-5-13)12-8-15(19)14(16(20)9-12)10-17-6-7-18/h2-5,10,12,18-19H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVDICTXXJZMHHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=C(C(=O)C2)C=NCCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645073
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.